BenchChemオンラインストアへようこそ!

3-(Pyrazol-1-yl)-L-alanine

Enzymatic resolution Chiral synthesis Enantiomeric excess

Procure 3‑(Pyrazol‑1‑yl)‑L‑alanine (CAS 2734‑48‑7) with >99% enantiomeric excess achieved through stereospecific β‑pyrazolylalanine synthase (EC 2.5.1.51) synthesis. Unlike generic β‑heterocyclic alanines, the pyrazole‑specific synthase ensures minimal byproducts and unmatched substrate fidelity. Direct substitution with triazole or imidazole analogs alters binding kinetics and efficacy – compromising assay reproducibility. This building block is validated for renin inhibitors and antidiabetic agents, offering a differentiated chemotype for dual‑target drug discovery. Its high optical purity guarantees stereochemical integrity in peptide synthesis, while the pyrazole side‑chain enables Fmoc‑protection for solid‑phase applications. Leverage the well‑characterized enzyme kinetics (Km = 2.5 mM for O‑acetyl‑L‑serine) to engineer novel transferases. Insist on the exact compound for consistent, publication‑ready results.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 2734-48-7
Cat. No. B3422942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazol-1-yl)-L-alanine
CAS2734-48-7
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1
InChIKeyPIGOPELHGLPKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazol-1-yl)-L-alanine: Baseline Overview and Procurement Considerations


3-(Pyrazol-1-yl)-L-alanine (CAS 2734-48-7) is a non-proteinogenic L-α-amino acid characterized by a pyrazole ring attached to the β-carbon of the alanine backbone [1]. It is a naturally occurring compound first isolated from watermelon (Citrullus vulgaris) and subsequently found in other cucurbit plants [2]. The compound is synthesized enzymatically via β-pyrazolylalanine synthase (EC 2.5.1.51) from O-acetyl-L-serine and pyrazole [3]. With a molecular formula of C6H9N3O2 and a molecular weight of 155.16 Da [4], it serves as a key building block in medicinal chemistry for the development of renin inhibitors [5] and exhibits antidiabetic activity [6]. Commercially, it is available with high optical purity (ee >99%) achieved through stereospecific enzymatic synthesis [7].

Why Generic Substitution Fails: Critical Differentiation of 3-(Pyrazol-1-yl)-L-alanine from Closely Related β-Heterocyclic Alanines


Despite superficial structural similarities among β-heterocyclic alanine derivatives, direct substitution is scientifically unsound due to divergent enzyme recognition profiles and differential biological outcomes. The β-pyrazolylalanine synthase (EC 2.5.1.51) exhibits exquisite substrate specificity for pyrazole over other heterocycles such as 1,2,4-triazole, with activity toward the latter being trivial [1]. This specificity is mirrored in enzymatic resolution studies where pyrazolylalanine, triazolylalanine, and imidazolylalanine display markedly different enantioselectivities (85% ee, 72% ee, and 95% ee, respectively) under identical conditions, driven by distinct substrate binding energies [2]. Consequently, substituting one heterocyclic alanine for another in a biological or synthetic context alters binding kinetics, stereochemical outcomes, and ultimate efficacy. Procurement of the precise compound is therefore mandatory for reproducible results in both in vitro assays and synthetic applications [3].

Product-Specific Quantitative Evidence Guide: Benchmarking 3-(Pyrazol-1-yl)-L-alanine Against In-Class Analogs


Enantiomeric Resolution Efficiency: Comparative Conversion and Enantiomeric Excess of D-β-Heterocyclic Alanines

In a direct head-to-head enzymatic resolution study, racemic pyrazolylalanine, triazolylalanine, and imidazolylalanine were processed using E. coli aromatic L-amino acid transaminase. Pyrazolylalanine achieved 46% conversion to the D-enantiomer with 85% enantiomeric excess (ee), compared to 42% conversion and 72% ee for triazolylalanine, and 48% conversion with 95% ee for imidazolylalanine. This demonstrates that 3-(pyrazol-1-yl)-L-alanine offers a distinct balance of conversion yield and stereoselectivity [1].

Enzymatic resolution Chiral synthesis Enantiomeric excess

Enzyme Substrate Specificity: β-Pyrazolylalanine Synthase Discriminates Sharply Between Heterocyclic Nucleophiles

β-Pyrazolylalanine synthase (EC 2.5.1.51) from Citrullus vulgaris exhibits strict specificity for pyrazole. In comparative assays, the enzyme showed trivial activity toward 3-amino-1,2,4-triazole and N-hydroxyurea, and no activity toward serine or O-phospho-serine [1]. The Km for O-acetyl-L-serine is 2.5 mM [2]. This high specificity ensures that 3-(pyrazol-1-yl)-L-alanine is the exclusive product under physiological or synthetic conditions when pyrazole is present, a feature not shared by enzymes acting on other heterocyclic alanines like mimosine synthase (EC 2.5.1.52) [3].

Enzyme kinetics Substrate specificity Biosynthesis

Commercial Optical Purity: Superior Enantiomeric Excess Compared to Typical Laboratory-Scale Syntheses

Commercially sourced 3-(Pyrazol-1-yl)-L-alanine (produced by Wacker) is certified with an optical purity of >99% enantiomeric excess (ee) achieved via stereospecific enzymatic synthesis [1]. In contrast, typical laboratory-scale enzymatic resolutions of racemic mixtures yield enantiomeric excess values between 72% and 95% for closely related β-heterocyclic alanines [2], and synthetic procedures often produce racemic mixtures requiring additional resolution steps [3]. This >99% ee commercial specification eliminates the need for time-consuming chiral purification, reduces batch-to-batch variability, and ensures immediate utility in stereosensitive applications.

Chiral purity Enantiomeric excess Procurement specification

Therapeutic Utility: Demonstrated Antidiabetic Activity and Role as Renin Inhibitor Constituent

3-(Pyrazol-1-yl)-L-alanine has been experimentally validated as a component of highly potent renin inhibitors [1] and exhibits antidiabetic activity in preclinical models [2]. While other β-heterocyclic alanines such as triazolylalanine and imidazolylalanine are also under investigation for diabetes [3], the specific use of pyrazolylalanine in renin inhibitor scaffolds is documented [1]. This dual therapeutic relevance provides a differentiated research vector compared to analogs lacking renin inhibition data.

Antidiabetic activity Renin inhibition Pharmacological validation

High-Impact Research and Industrial Application Scenarios for 3-(Pyrazol-1-yl)-L-alanine


Preparative-Scale Enzymatic Synthesis of Enantiomerically Pure Building Blocks

The high substrate specificity of β-pyrazolylalanine synthase (EC 2.5.1.51) enables preparative-scale synthesis of 3-(pyrazol-1-yl)-L-alanine from O-acetyl-L-serine and pyrazole with minimal byproduct formation [1]. This contrasts with alternative routes that yield racemic mixtures or require harsh conditions [2]. The commercially available product with >99% ee serves as a reliable starting material for downstream applications, circumventing the need for in-house chiral resolution [3].

Medicinal Chemistry Programs Targeting Renin and Metabolic Disorders

Given its validated role as a constituent of potent renin inhibitors [1] and its antidiabetic activity [2], 3-(pyrazol-1-yl)-L-alanine is a strategic building block for dual-target drug discovery. The pyrazole moiety offers distinct electronic and steric properties compared to triazole or imidazole, potentially yielding differentiated pharmacokinetic profiles [3]. Researchers can leverage this compound to explore novel chemotypes in hypertension and diabetes.

Stereosensitive Bioconjugation and Peptide Engineering

The >99% enantiomeric excess of the commercial product ensures high stereochemical fidelity in peptide synthesis, enabling the study of chirality-dependent biological interactions [1]. The pyrazole side chain can serve as a handle for further derivatization, such as Fmoc protection for solid-phase peptide synthesis [2], expanding its utility in chemical biology and probe development.

Enzyme Engineering and Biocatalysis Development

The well-characterized enzyme kinetics of β-pyrazolylalanine synthase (Km = 2.5 mM for O-acetyl-L-serine) [1] provide a robust platform for protein engineering studies aimed at broadening substrate scope or improving catalytic efficiency [2]. The strict specificity for pyrazole makes it an ideal model system for directed evolution of novel transferase activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrazol-1-yl)-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.